

Spectroscopic Analysis of Glycidyl Butyrate: A Technical Guide

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Compound of Interest		
Compound Name:	Glycidyl butyrate	
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This guide provides an in-depth overview of the spectroscopic data for **Glycidyl butyrate** (C₇H₁₂O₃), a compound utilized in various chemical syntheses.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data of Glycidyl Butyrate

The empirical formula for **Glycidyl butyrate** is C₇H₁₂O₃, and its molecular weight is 144.17 g/mol .[3][4][5] The spectroscopic data presented below provides key insights into its molecular structure.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

Table 1: ¹H NMR Spectroscopic Data for Glycidyl Butyrate



Chemical Shift (δ) ppm	Multiplicity	Assignment
0.95	Triplet	-CH₃
1.67	Sextet	-CH2-CH3
2.32	Triplet	-C(=O)-CH ₂ -
2.63	Multiplet	Epoxide CH ₂
2.83	Multiplet	Epoxide CH ₂
3.19	Multiplet	Epoxide CH
3.95	Doublet of doublets	-O-CH ₂ - (from glycidyl)
4.38	Doublet of doublets	-O-CH ₂ - (from glycidyl)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm. A study on glycidyl fatty acid esters identified the characteristic signals for the two epoxy methylene protons at chemical shifts of 2.56 and 2.76 ppm.[6]

Table 2: 13C NMR Spectroscopic Data for Glycidyl Butyrate

Chemical Shift (δ) ppm	Assignment
13.6	-CH₃
18.4	-CH ₂ -CH ₃
35.8	-C(=O)-CH ₂ -
44.7	Epoxide CH ₂
49.3	Epoxide CH
65.3	-O-CH ₂ - (from glycidyl)
173.3	-C=O (Ester)

Solvent: CDCl₃. Reference: CDCl₃ at 77.07 ppm.[7][8]

1.2. Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Glycidyl Butyrate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2968	Strong	C-H stretch (aliphatic)
1738	Strong	C=O stretch (ester)
1255, 1178	Strong	C-O stretch (ester)
914, 847	Medium	C-O stretch (epoxide ring)

Sample preparation: Neat (thin film).[3][4]

1.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The exact mass of **Glycidyl butyrate** is 144.078644241 Da.[3][4]

Table 4: Mass Spectrometry Data for Glycidyl Butyrate

m/z	Relative Intensity	Assignment
144	Moderate	[M] ⁺ (Molecular ion)
71	High	[C ₄ H ₇ O] ⁺
57	High (Base Peak)	[C ₃ H ₅ O] ⁺
43	High	[C ₃ H ₇]+

Ionization method: Electron Impact (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.



2.1. NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of Glycidyl butyrate.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[9]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00 \text{ ppm}$).[10]
 - If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube.[10]
- Instrument Parameters:
 - The ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[8]
 - For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.[9] A relaxation delay of 1-2 seconds is commonly used.[9]
 - For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
 - The probe should be properly tuned, and the magnetic field shimmed to ensure optimal resolution.[10]

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
- The spectrum is then phased and baseline corrected.
- The chemical shifts are referenced to the internal standard (TMS). For spectra referenced to the solvent residual peak, the chemical shift for CHCl₃ in CDCl₃ is 7.26 ppm for ¹H NMR and 77.07 ppm for ¹³C NMR.[8]



2.2. IR Spectroscopy Protocol

For liquid samples like **Glycidyl butyrate**, the following methods are common:

- Neat (Thin Film) Method:
 - Place a drop of the liquid sample directly onto one face of a salt plate (e.g., NaCl or KBr).
 [11]
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[11]
 - Ensure no air bubbles are trapped between the plates.[12]
 - Mount the plates in the spectrometer's sample holder.
- Attenuated Total Reflectance (ATR) Method:
 - This method requires minimal sample preparation.[13]
 - A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).[14]
 - The spectrum is then recorded. This technique is particularly useful for viscous or aqueous samples.[14]
- Data Acquisition:
 - A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded first.
 - The sample is then placed in the beam path, and the sample spectrum is recorded.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- 2.3. Mass Spectrometry Protocol
- Sample Introduction:



 For a volatile liquid like Glycidyl butyrate, the sample can be introduced into the ion source via a heated reservoir or direct injection.[15][16]

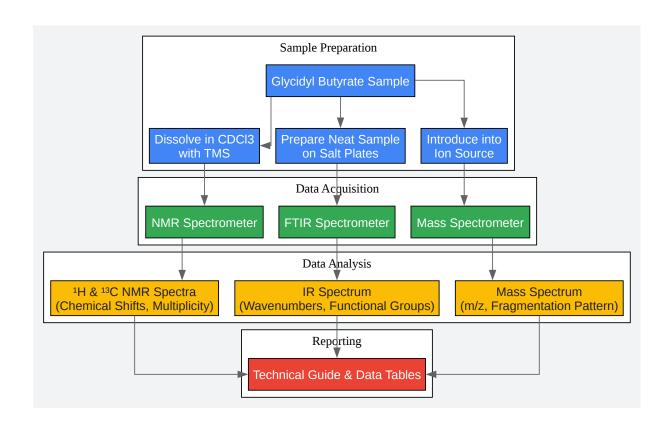
Ionization:

- Electron Impact (EI) is a common ionization method for small organic molecules.[15]
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M+).[15]
- Excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic ions.
- Mass Analysis and Detection:
 - The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[15][16]
 - The separated ions are detected, and their abundance is recorded.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.[16]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Glycidyl butyrate**.





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Caption: General workflow for spectroscopic analysis of **Glycidyl butyrate**.

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